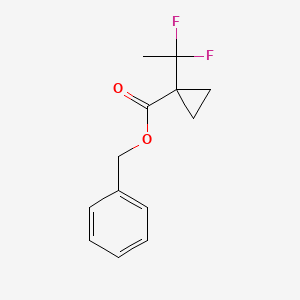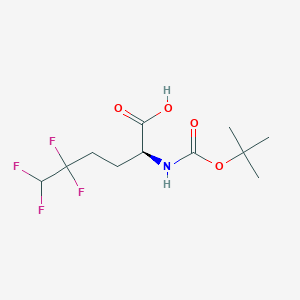
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 2,7-dibromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acridines depending on the nucleophile used.
Oxidation Reactions: Acridone derivatives are the major products.
Reduction Reactions: Dihydroacridine derivatives are formed.
科学的研究の応用
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential as a biochemical probe.
作用機序
The mechanism of action of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by intercalating into DNA, thereby disrupting the replication and transcription processes. The presence of bromine and chlorine atoms enhances its binding affinity to the target molecules. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or cell death.
類似化合物との比較
Similar Compounds
2,7-Dibromo-10-methylacridin-9(10H)-one: Similar in structure but lacks the 4-chlorophenyl group.
10-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but lacks the bromine atoms.
2,7-Dichloro-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but has chlorine atoms instead of bromine.
Uniqueness
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the combination of bromine, chlorine, and methyl groups attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C21H16Br2ClN |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
2,7-dibromo-10-(4-chlorophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br2ClN/c1-21(2)17-11-13(22)3-9-19(17)25(16-7-5-15(24)6-8-16)20-10-4-14(23)12-18(20)21/h3-12H,1-2H3 |
InChIキー |
WJLILUHARIPZFY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
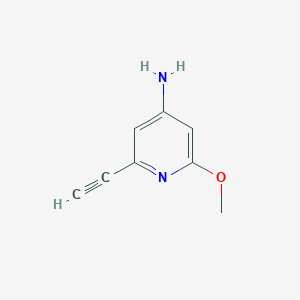
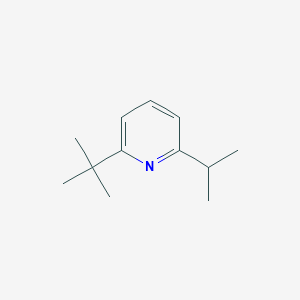
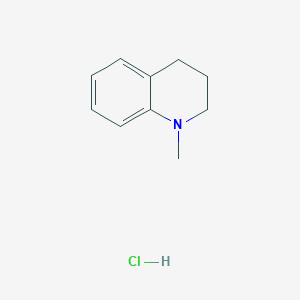
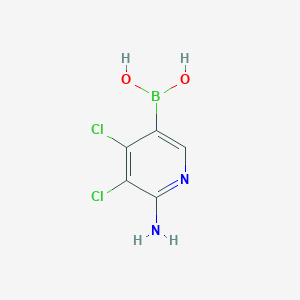
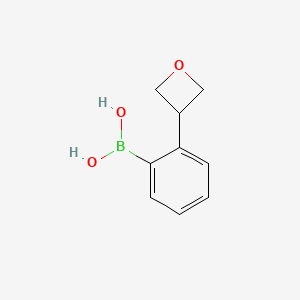
![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

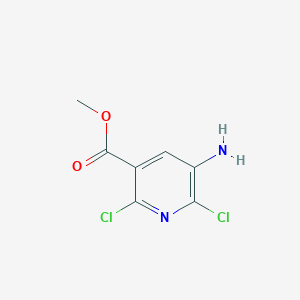
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
